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molecular formula C10H15NO3 B102388 3,4,5-Trimethoxybenzylamine CAS No. 18638-99-8

3,4,5-Trimethoxybenzylamine

Cat. No. B102388
M. Wt: 197.23 g/mol
InChI Key: YUPUSBMJCFBHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530506B2

Procedure details

To a mixture of 3,4,5-trimethoxybenzylamine (20.0 g, 0.101 mol), THF (88.0 mL) and triethylamine (14.9 g, 0.147 mol) was added dropwise benzoyl chloride (14.3 g, 0.101 mol) at −6-−3° C., and the dropping funnel was washed with THF (10 mL). The reaction mixture was stirred under a nitrogen atmosphere at −6-2° C. for 1 hr. The consumption of the starting material was confirmed by TLC (hexane/ethyl acetate (1:1)). To the reaction mixture was added water (44 mL) at 2-10° C., and the mixture was extracted three times with ethyl acetate (17, 40, 18 mL). The combined organic layers were washed twice with 18% brine (20 mL), and dried over magnesium sulfate (7.4 g). Silica gel (5.1 g) was added thereto, and the mixture was stirred for 11 min, and filtered through silica gel (19 g). The filtrate was concentrated to 35 g under reduced pressure in a bath at 35° C. To the concentrate was added ethyl acetate, and the solid was dissolved with heating. The solvent was evaporated under reduced pressure (content 52 g) in a bath at 40-30° C. until the content ceased to flow. During evaporation, seed crystals were added thereinto. Ethyl acetate in an amount necessary for filtration was added thereto, and the crystals were collected by filtration, washed with ethyl acetate, and dried under reduced pressure at 50° C. or lower to give N-benzoyl-3,4,5-trimethoxybenzylamine (27.3 g, 89.3%) as white crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].C(N(CC)CC)C.[C:22](Cl)(=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1COCC1>[C:22]([NH:7][CH2:6][C:5]1[CH:8]=[C:9]([O:13][CH3:14])[C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(CN)C=C(C1OC)OC
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
88 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 (± 4) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a nitrogen atmosphere at −6-2° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the dropping funnel was washed with THF (10 mL)
CUSTOM
Type
CUSTOM
Details
The consumption of the starting material
ADDITION
Type
ADDITION
Details
To the reaction mixture was added water (44 mL) at 2-10° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate (17, 40, 18 mL)
WASH
Type
WASH
Details
The combined organic layers were washed twice with 18% brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (7.4 g)
ADDITION
Type
ADDITION
Details
Silica gel (5.1 g) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 11 min
Duration
11 min
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (19 g)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 35 g under reduced pressure in a bath at 35° C
ADDITION
Type
ADDITION
Details
To the concentrate was added ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure (content 52 g) in a bath at 40-30° C. until the content
CUSTOM
Type
CUSTOM
Details
During evaporation, seed crystals
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
Ethyl acetate in an amount necessary for filtration
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NCC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 89.3%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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